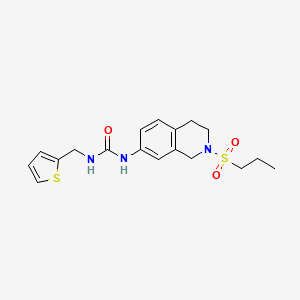

1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound known for its versatile applications in various scientific fields. Its unique structure combining a tetrahydroisoquinoline moiety with a thiophen-2-ylmethyl urea unit positions it as a significant subject in pharmaceutical and chemical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps. A common approach starts with the preparation of the tetrahydroisoquinoline derivative, followed by the introduction of the propylsulfonyl group. The final step involves the formation of the urea derivative through reaction with thiophen-2-ylmethyl isocyanate. Conditions often require precise temperature control and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, this compound might be synthesized using flow chemistry techniques to maximize efficiency and scalability. Large-scale reactions would employ robust catalysts and continuous processing to maintain consistent production quality.

化学反応の分析

Types of Reactions

Oxidation: The propylsulfonyl group can undergo oxidation, potentially leading to sulfone derivatives.

Reduction: Reduction reactions may target the tetrahydroisoquinoline ring or the sulfonyl group, depending on the conditions and reagents.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophenyl and tetrahydroisoquinoline sites.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides, acyl halides, or various nucleophiles under catalytic conditions.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Simplified tetrahydroisoquinoline or desulfonylated products.

Substitution: Formation of alkylated or acylated derivatives.

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a tetrahydroisoquinoline moiety and a thiophenyl group. Its molecular formula is C15H18N2O3S, and it has a molecular weight of approximately 302.38 g/mol. The presence of the propylsulfonyl group enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds similar to 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea exhibit significant anticancer properties. A study highlighted its potential as a Wee1 kinase inhibitor, which is crucial in cell cycle regulation and DNA damage response. Inhibition of this kinase can sensitize cancer cells to chemotherapy and radiation therapy, thereby enhancing treatment efficacy .

2. Neuroprotective Effects

The tetrahydroisoquinoline scaffold is known for its neuroprotective properties. Compounds within this class have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

3. Antimicrobial Activity

Recent studies suggest that derivatives of this compound possess antimicrobial properties against various pathogens. The sulfonamide group is particularly effective in enhancing the antimicrobial action, making it a candidate for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including sulfonation and urea formation. Various derivatives have been synthesized to enhance specific biological activities or improve pharmacokinetic profiles.

Case Study 1: Antitumor Activity

In a controlled laboratory study, the compound was tested against several cancer cell lines including breast and colon cancer cells. Results showed a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that administration of the compound resulted in improved cognitive function following induced neurotoxicity. Behavioral tests indicated enhanced memory retention and reduced markers of neuronal damage .

作用機序

The biological effects of 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea are mediated through its interactions with specific molecular targets. It may inhibit or activate enzymes by binding to active sites or modulating receptor activities. Pathways involved could include signal transduction mechanisms or metabolic processes influenced by its presence.

類似化合物との比較

Similar Compounds

1-(2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

1-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

Uniqueness

Compared to its similar compounds, 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea features a propylsulfonyl group, which can significantly influence its reactivity and biological activity. This substitution can alter the compound's steric and electronic properties, leading to unique interactions and applications that its counterparts may not possess.

Conclusion

This compound stands out for its diverse synthetic routes, chemical reactivity, and extensive scientific applications. Its unique structure offers numerous opportunities for innovation in various fields, from chemistry and biology to medicine and industry.

生物活性

The compound 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that belongs to the class of sulfonamide derivatives. This compound exhibits significant potential in medicinal chemistry due to its unique structural features, which may confer various biological activities.

Chemical Structure and Properties

The compound can be represented as follows:

Key Structural Features:

- Tetrahydroisoquinoline Core: This moiety is known for its diverse pharmacological properties.

- Propylsulfonyl Group: Enhances lipophilicity and may improve membrane permeability.

- Thiophen Group: Contributes to the electronic properties of the compound.

Antimicrobial and Antitumor Properties

Research indicates that compounds containing sulfonamide functionalities often exhibit antimicrobial and antitumor activities. The presence of the tetrahydroisoquinoline structure in this compound suggests potential interactions with biological targets that could inhibit tumor growth or microbial proliferation.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial & Antitumor | Inhibition of enzyme activity or interference with DNA/RNA synthesis |

| Sulfamethoxazole | Antimicrobial | Inhibition of folate synthesis |

| Sulfadiazine | Antimicrobial | Disruption of bacterial metabolism |

The unique combination of the tetrahydroisoquinoline and thiophen groups may enhance its effectiveness compared to other known sulfonamides .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: The sulfonamide group can interact with enzymes critical for microbial growth or tumor cell proliferation.

- Receptor Modulation: The tetrahydroisoquinoline moiety may bind to specific receptors involved in cell signaling pathways related to cancer or infection.

Synthesis and Evaluation

A study conducted on various urea compounds, including derivatives similar to this one, highlighted their potential as transdermal penetration enhancers. Specifically, compounds were evaluated for their ability to enhance drug delivery through skin barriers using hairless mouse models. The results indicated that certain structural modifications could significantly improve permeability coefficients and receptor concentrations .

Clinical Implications

In clinical settings, the relevance of blood urea nitrogen (BUN) levels has been explored in relation to various health conditions, including depression and chronic kidney disease (CKD). Elevated BUN levels have been linked to adverse outcomes in patients with CKD and may suggest a broader role for urea-related compounds in therapeutic contexts .

特性

IUPAC Name |

1-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c1-2-10-26(23,24)21-8-7-14-5-6-16(11-15(14)13-21)20-18(22)19-12-17-4-3-9-25-17/h3-6,9,11H,2,7-8,10,12-13H2,1H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGQICBIAWVKHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。